molecular formula C28H58 B14344296 2,4,6,8,10,12,14,16,18-Nonamethylnonadecane CAS No. 93080-57-0

2,4,6,8,10,12,14,16,18-Nonamethylnonadecane

Cat. No.: B14344296
CAS No.: 93080-57-0
M. Wt: 394.8 g/mol
InChI Key: KFGFQJDYKOLEGK-UHFFFAOYSA-N
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Description

2,4,6,8,10,12,14,16,18-Nonamethylnonadecane is a highly branched alkane with a molecular formula of C28H58. This compound is part of a class of hydrocarbons known for their stability and hydrophobic properties. It is characterized by the presence of nine methyl groups attached to a nonadecane backbone, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,8,10,12,14,16,18-Nonamethylnonadecane typically involves the alkylation of a nonadecane precursor with methylating agents. Common reagents used in this process include methyl iodide and strong bases such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These methods allow for the efficient and scalable production of the compound, making it suitable for various applications in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

2,4,6,8,10,12,14,16,18-Nonamethylnonadecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products Formed

    Substitution: Formation of halogenated derivatives.

    Oxidation: Production of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of simpler alkanes or alkenes.

Scientific Research Applications

2,4,6,8,10,12,14,16,18-Nonamethylnonadecane has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.

    Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, particularly in hydrophobic drug formulations.

    Industry: Utilized as a lubricant additive to enhance the performance and stability of lubricants under extreme conditions.

Mechanism of Action

The mechanism of action of 2,4,6,8,10,12,14,16,18-Nonamethylnonadecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid bilayers, potentially altering membrane fluidity and permeability. In chemical reactions, its multiple methyl groups can influence the reactivity and selectivity of the compound, making it a valuable intermediate in various synthetic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6,8,10,12,14,16-Octamethylheptadecane
  • 2,4,6,8,10,12,14,16,18,20-Decamethyleicosane

Uniqueness

2,4,6,8,10,12,14,16,18-Nonamethylnonadecane is unique due to its high degree of branching, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher melting point and greater stability, making it suitable for specialized applications in research and industry.

Properties

CAS No.

93080-57-0

Molecular Formula

C28H58

Molecular Weight

394.8 g/mol

IUPAC Name

2,4,6,8,10,12,14,16,18-nonamethylnonadecane

InChI

InChI=1S/C28H58/c1-20(2)12-22(5)14-24(7)16-26(9)18-28(11)19-27(10)17-25(8)15-23(6)13-21(3)4/h20-28H,12-19H2,1-11H3

InChI Key

KFGFQJDYKOLEGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)C

Origin of Product

United States

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